molecular formula C18H14N2O2S B2467297 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865181-10-8

2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2467297
CAS No.: 865181-10-8
M. Wt: 322.38
InChI Key: WDHJTEJYRXJEGK-HNENSFHCSA-N
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Description

2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of a benzothiazole ring, a methoxy group, and a prop-2-ynyl substituent, making it a valuable subject for research in drug discovery, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the reaction of 2-methoxybenzoyl chloride with 3-prop-2-ynyl-1,3-benzothiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methoxy and prop-2-ynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .

Scientific Research Applications

2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in catalysis.

    Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in drug discovery, especially in the design of anticancer and antimicrobial agents.

    Industry: Its unique structure makes it valuable in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • 2-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
  • N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Uniqueness

What sets 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-3-12-20-14-9-5-7-11-16(14)23-18(20)19-17(21)13-8-4-6-10-15(13)22-2/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHJTEJYRXJEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N=C2N(C3=CC=CC=C3S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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